1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione
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Overview
Description
1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione typically involves the reaction of 4-chlorobenzylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione
- This compound derivatives
- Other benzoxazine derivatives
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other benzoxazine derivatives, this compound exhibits enhanced stability and reactivity, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Biological Activity
1-[(4-Chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione is an organic compound that belongs to the benzoxazine class. This compound has garnered interest in biological research due to its potential therapeutic properties, including anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoxazine ring with a chlorophenyl substituent. Its molecular formula is C15H10ClNO3, and it has a molecular weight of 285.7 g/mol. The compound's unique structure contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites, thereby altering their activity. For instance, it has been noted for its potential to inhibit the MEK/ERK signaling pathway, which is crucial in cancer cell proliferation .
- Receptor Modulation : The compound may also modulate receptor functions by interacting with binding sites on receptors involved in various signaling pathways. This modulation can lead to significant biological effects, such as anti-inflammatory responses and reduced tumor growth.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound can suppress the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
- Mechanisms of Action : The compound acts as an allosteric inhibitor of unphosphorylated MEK1, which is part of the Ras/Raf/MEK/ERK signaling pathway implicated in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored:
- Cytokine Inhibition : Studies suggest that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells.
Antiviral Properties
Emerging research indicates that derivatives of benzoxazines can exhibit antiviral activity:
- Inhibition of Enterovirus 71 (EV71) : A related study showed that benzoxazine derivatives could inhibit EV71 replication by targeting key components in the viral replication pathway .
Case Studies and Research Findings
Several studies highlight the biological activities and therapeutic potential of this compound:
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,1-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)20-15(17)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUMQIGBAYVFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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